2-(2-{methyl[2-(methylamino)ethyl]amino}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride is a complex organic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately 334.24 g/mol. This compound is classified as a derivative of isoindole, which is known for its diverse biological activities.
The compound is listed in various chemical databases such as PubChem and BenchChem, which provide detailed information about its properties and applications. It is typically available for research purposes and can be sourced from specialized chemical suppliers.
This compound falls under the category of organic chemicals, specifically isoindole derivatives. Isoindoles are known for their use in medicinal chemistry due to their ability to interact with biological systems.
The synthesis of 2-(2-{methyl[2-(methylamino)ethyl]amino}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrochloride may involve several steps typical of organic synthesis. Although specific synthetic pathways for this compound are not detailed in the available literature, similar compounds are often synthesized through condensation reactions or multi-step synthesis involving amination and cyclization processes.
The synthesis likely includes:
The compound features a complex structure characterized by an isoindole core substituted with various functional groups. The presence of methyl and amino groups contributes to its biological activity.
CNCCN(C)CCN1C(=O)C2=CC=CC=C2C1=O.Cl.Cl
UNICAPZKPYAHNM-UHFFFAOYSA-N
The compound can participate in various chemical reactions typical of isoindole derivatives, including:
Reactions involving this compound would require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yields and selectivity.
Research into isoindoles suggests they may influence pathways related to cell signaling or gene expression, making them valuable in drug development.
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry can provide additional insights into the physical properties and purity of the compound.
This compound has potential applications in various fields of research:
CAS No.: 6740-85-8
CAS No.: 10048-32-5
CAS No.: 53819-79-7
CAS No.:
CAS No.:
CAS No.: 951163-61-4